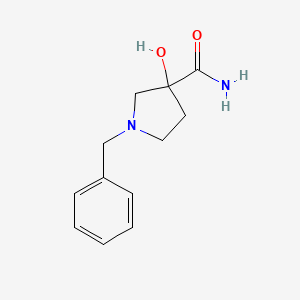

1-Benzyl-3-hydroxypyrrolidine-3-carboxamide

Description

Properties

IUPAC Name |

1-benzyl-3-hydroxypyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-11(15)12(16)6-7-14(9-12)8-10-4-2-1-3-5-10/h1-5,16H,6-9H2,(H2,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSNYXOQXBIWSJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(C(=O)N)O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Benzyl-3-hydroxypyrrolidine-3-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with pyrrolidine and benzylamine as the primary starting materials.

Reaction Conditions: The reaction involves the formation of a carboxamide group at the 3-position of the pyrrolidine ring. This is achieved through a series of steps including nucleophilic substitution and amide bond formation.

Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-Benzyl-3-hydroxypyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone.

Reduction: The carboxamide group can be reduced to form an amine.

Substitution: The benzyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides.

Major Products: Major products formed from these reactions include ketones, amines, and substituted benzyl derivatives

Scientific Research Applications

Synthesis and Pharmaceutical Intermediates

1-Benzyl-3-hydroxypyrrolidine-3-carboxamide is primarily recognized for its utility in synthesizing various pharmaceutical compounds. It serves as an important intermediate in the production of chiral drugs, which are essential for enhancing the efficacy and reducing the side effects of medications.

Key Synthesis Pathways

- From Vasicine: A notable method for synthesizing 1-benzyl-3-hydroxypyrrolidine involves starting from the natural alkaloid vasicine, which can be derived from the plant Adhatoda vasica. This process is efficient and allows for the production of optically active forms of the compound, which are crucial for pharmaceutical applications .

- Decarboxylation Reactions: Other synthetic routes include decarboxylation reactions of chiral 4-hydroxy-2-pyrrolidinecarboxylic acid, although these methods may yield lower efficiency compared to starting from vasicine .

Antibiotic Development

1-Benzyl-3-hydroxypyrrolidine derivatives have been studied for their potential as intermediates in the synthesis of carbapenem antibiotics, which are critical in treating multi-drug resistant bacterial infections. Compounds derived from this pyrrolidine framework exhibit promising antibacterial activity .

Vasodilation and Antihypertensive Agents

The compound is also linked to the development of vasodilators and antihypertensive drugs. For instance, derivatives such as Barnidipine and Darifenacine are known to utilize this chemical structure to modulate blood pressure effectively .

Bioactivity and Mechanisms

Recent studies have explored the bioactivity of compounds related to 1-benzyl-3-hydroxypyrrolidine-3-carboxamide through computational methods such as molecular docking and pharmacophore modeling. These studies aim to identify potential inhibitors for various biological targets, including non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are vital in HIV treatment .

Case Study: In Silico Studies

A significant case study focused on identifying potential inhibitors through in silico ligand-based approaches. The study highlighted how derivatives of 1-benzyl-3-hydroxypyrrolidine could bind effectively to target proteins, demonstrating their potential as therapeutic agents against viral infections .

Summary Table of Applications

| Application Area | Description | Examples/Derivatives |

|---|---|---|

| Pharmaceutical Intermediates | Used in synthesizing chiral drugs | Carbapenem antibiotics |

| Antibiotic Development | Key component in developing effective antibiotics | Panipenem, other carbapenems |

| Vasodilators | Potential use in antihypertensive therapies | Barnidipine, Darifenacine |

| Bioactivity Studies | In silico studies for drug design against viral targets | NNRTI inhibitors |

Mechanism of Action

The mechanism of action of 1-Benzyl-3-hydroxypyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Substituent Position and Functional Group Impact

- Carboxamide vs. Carboxylic acid derivatives (e.g., 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid) are more polar, which may limit blood-brain barrier penetration but improve solubility .

- Hydroxyl vs. Methyl/Trifluoromethyl: The hydroxyl group (e.g., in Benzyl 3-hydroxypyrrolidine-1-carboxylate) introduces polarity and hydrogen-bond donor capacity, critical for interactions with enzymes or receptors .

Biological Activity

1-Benzyl-3-hydroxypyrrolidine-3-carboxamide (also referred to as BHPC) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-Benzyl-3-hydroxypyrrolidine-3-carboxamide has the following chemical structure:

- Molecular Formula : C12H15N2O2

- IUPAC Name : 1-benzyl-3-hydroxypyrrolidine-3-carboxamide

The compound features a pyrrolidine ring, which is known for its diverse biological activities, and a hydroxyl group that may play a crucial role in its pharmacological effects.

The biological activity of 1-benzyl-3-hydroxypyrrolidine-3-carboxamide is primarily attributed to its interaction with various biological targets:

- Neurotransmitter Modulation : The compound may modulate neurotransmitter systems, particularly those involving GABA and glutamate, which are critical for neuronal excitability and synaptic transmission.

- Receptor Binding : Preliminary studies suggest that BHPC can bind to specific receptors in the central nervous system, potentially influencing mood and cognitive functions.

Pharmacological Effects

Research has indicated several pharmacological effects associated with 1-benzyl-3-hydroxypyrrolidine-3-carboxamide:

- Anxiolytic Activity : Animal studies have shown that BHPC exhibits anxiolytic properties, reducing anxiety-like behaviors in models such as the elevated plus maze.

- Antidepressant Effects : Some studies suggest potential antidepressant effects, possibly through modulation of serotonin pathways.

- Cognitive Enhancement : There is evidence that this compound may enhance cognitive functions, making it a candidate for further investigation in treating cognitive disorders.

Study 1: Anxiolytic Effects in Rodent Models

A study published in a peer-reviewed journal evaluated the anxiolytic effects of 1-benzyl-3-hydroxypyrrolidine-3-carboxamide in rodent models. The results indicated:

| Parameter | Control Group | BHPC Group |

|---|---|---|

| Time in Open Arms (seconds) | 30 ± 5 | 60 ± 8* |

| Number of Entries into Open Arms | 5 ± 1 | 10 ± 2* |

(*p < 0.05 compared to control)

This study demonstrated significant increases in both time spent and entries into open arms, suggesting reduced anxiety levels.

Study 2: Cognitive Enhancement

Another investigation focused on the cognitive-enhancing effects of BHPC. In this study, mice were subjected to a Morris water maze test:

| Group | Escape Latency (seconds) | Distance Traveled (meters) |

|---|---|---|

| Control | 45 ± 10 | 100 ± 15 |

| BHPC | 30 ± 8* | 70 ± 10* |

(*p < 0.05 compared to control)

The results indicated that BHPC significantly reduced escape latency and distance traveled, suggesting improved spatial learning and memory.

Pharmacokinetics

The pharmacokinetic profile of BHPC has not been extensively studied; however, initial data suggest moderate absorption with potential for central nervous system penetration. Further studies are needed to elucidate its metabolism and excretion pathways.

Q & A

Q. What are the optimal synthetic routes and purification strategies for 1-Benzyl-3-hydroxypyrrolidine-3-carboxamide?

- Methodological Answer : The compound can be synthesized via a multi-step process involving (1) condensation of benzylamine with a pyrrolidine precursor, (2) hydroxylation at the 3-position using catalytic oxidation, and (3) carboxamide formation via coupling reactions. A notable method involves reacting (3R)-(+)-benzylaminopyrrolidine with di-tert-butyl dicarbonate under controlled conditions to achieve high yields (70–85%) . Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. For enantiomeric resolution, tartaric acid derivatives are effective resolving agents .

Q. How can structural characterization of 1-Benzyl-3-hydroxypyrrolidine-3-carboxamide be performed to confirm regiochemistry and stereochemistry?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : H and C NMR to identify benzyl protons (δ 7.2–7.4 ppm) and carboxamide signals (δ 6.5–7.0 ppm).

- Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H] at m/z 235.1442).

- X-ray crystallography : For absolute stereochemical assignment, particularly when resolving racemic mixtures .

- IR spectroscopy : To verify hydroxyl (3200–3600 cm) and carboxamide (1650–1750 cm) functional groups.

Q. What analytical methods ensure purity and stability of 1-Benzyl-3-hydroxypyrrolidine-3-carboxamide in research settings?

- Methodological Answer :

- HPLC/LC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to monitor purity (>95% required for biological assays).

- Stability testing : Assess degradation under accelerated conditions (40°C/75% RH for 4 weeks) and monitor via UV-Vis spectroscopy (λmax 270 nm) .

- Storage : Store in airtight containers at −20°C under inert gas (argon) to prevent oxidation .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Surface plasmon resonance (SPR) : To measure binding kinetics (, ) and affinity () .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .

- Molecular dynamics simulations : Predict binding modes using docking software (AutoDock Vina) and validate with mutagenesis studies .

Q. What strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC50 values)?

- Methodological Answer :

- Standardized assay protocols : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds.

- Data triangulation : Compare results across orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .

- Batch-to-batch validation : Re-synthesize the compound and verify purity via NMR and LC-MS .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?

- Methodological Answer :

- Substituent modification : Replace the benzyl group with electron-withdrawing (e.g., 4-CF3) or donating (e.g., 4-OCH3) groups to modulate lipophilicity .

- Scaffold hopping : Synthesize pyrrolidine-3-carboxamide analogs with fused rings (e.g., piperidine) to enhance metabolic stability .

- Computational QSAR models : Train models on datasets (e.g., ChEMBL) to predict activity against specific targets .

Q. What challenges arise during scale-up synthesis, and how can they be mitigated?

- Methodological Answer :

- Exothermic reactions : Use jacketed reactors with temperature control (−10°C to 25°C) during benzylation steps .

- Purification bottlenecks : Switch from column chromatography to continuous crystallization or centrifugal partition chromatography .

- Byproduct formation : Optimize stoichiometry (e.g., 1.2 equiv of carboxamide reagent) and monitor via in-line FTIR .

Q. How can enantioselective synthesis be achieved for chiral derivatives of 1-Benzyl-3-hydroxypyrrolidine-3-carboxamide?

- Methodological Answer :

- Chiral catalysts : Employ Ru-BINAP complexes for asymmetric hydrogenation (up to 99% ee) .

- Enzymatic resolution : Use lipases (e.g., Candida antarctica) to hydrolyze racemic mixtures selectively .

- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (hexane/isopropanol) .

Q. What methodologies identify biological targets for 1-Benzyl-3-hydroxypyrrolidine-3-carboxamide in complex systems?

- Methodological Answer :

- Affinity chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins from lysates .

- CRISPR-Cas9 screening : Perform genome-wide knockout screens to identify sensitizing/resistance genes .

- Thermal proteome profiling (TPP) : Monitor protein denaturation shifts via mass spectrometry .

Q. How do stability studies inform formulation strategies for in vivo applications?

- Methodological Answer :

- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions to identify degradation pathways .

- Lyophilization : Formulate with cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility and shelf life .

- Plasma stability assays : Incubate with mouse/human plasma (37°C, 24h) and quantify remaining compound via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.